Daunosamine

Medicinal Chemistry Anticancer Drug Development Structure-Activity Relationship

For investigators developing next-generation anthracyclines, L-daunosamine is the indispensable glycosyl donor. Substituting this defined L-lyxo stereoisomer with a generic sugar—even a close epimer—can drastically alter IC₅₀, cellular uptake, and cardiotoxicity profiles, compromising research validity. This compound serves as the validated baseline for SAR studies and as the biosynthetic precursor for glycodiversification. Procure the authentic stereoisomer to maintain experimental integrity and ensure reproducible biological outcomes.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 26548-47-0
Cat. No. B1196630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunosamine
CAS26548-47-0
Synonyms6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C(CC=O)N)O)O
InChIInChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
InChIKeyWPJRFCZKZXBUNI-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daunosamine (CAS 26548-47-0): Essential Deoxyamino Sugar Component for Anthracycline and Glycodiversification Research


Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose; CAS 26548-47-0) is a deoxyamino sugar of the hexosamine class that serves as a critical structural component of the anthracycline class of antineoplastic agents, including clinically essential drugs like daunorubicin and doxorubicin [1]. Its stereochemistry is well-defined (L-lyxo configuration) and it is a foundational building block for both biosynthetic studies and semi-synthetic approaches aimed at creating novel anticancer therapeutics with altered pharmacological profiles [2].

Daunosamine (CAS 26548-47-0): Why Substituting Aminosugar Analogs Leads to Unpredictable Bioactivity


Substituting the natural L-daunosamine moiety in anthracyclines with close analogs like acosamine (the 4-epimer), rhodosamine (N-methylated), or ristosamine is not a trivial change. Empirical evidence demonstrates that even subtle modifications to the sugar's stereochemistry or functionalization profoundly alter key pharmacological parameters [1]. This is evident from studies where anthracycline analogs with different sugar moieties exhibit marked differences in cytotoxic potency (IC50), cellular uptake, and most critically, cardiotoxicity [2]. Therefore, relying on a generic or unverified sugar substitute cannot guarantee the same biological outcome and may severely compromise research validity or therapeutic potential.

Quantitative Differentiation of Daunosamine (CAS 26548-47-0) Against Closest Aminosugar Analogs


Daunosamine vs. Acosamine: Impact on Anthracycline Cytotoxic Potency (IC50)

In a study comparing a series of synthetic anthracycline analogs, compounds conjugated with daunosamine and acosamine were evaluated for cytotoxicity against the MCF-7 breast cancer cell line. While the parent drug daunorubicin (with L-daunosamine) exhibits a potent IC50 of 5 μM, analogs with a truncated core and either L-daunosamine or L-acosamine showed significantly reduced and comparable potency [1].

Medicinal Chemistry Anticancer Drug Development Structure-Activity Relationship

Daunosamine vs. Acosamine: Differential Modulation of Clinical Cardiotoxicity Profile

The replacement of the L-daunosamine sugar moiety in doxorubicin with its 4'-epimer, L-acosamine, results in the clinically used drug epirubicin. This stereochemical inversion at a single carbon center leads to a drastic reduction in cardiotoxicity while maintaining comparable antitumor efficacy [1]. This is a critical pharmacologic distinction driven entirely by the sugar stereochemistry.

Pharmacology Toxicology Drug Safety

Daunosamine vs. Rhodosamine and N-Methyldaunosamine: Impact on In Vivo Antitumor Activity

Microbial conversion was used to generate twelve new anthracycline analogs from parent compounds containing either rhodosamine, N-monomethyldaunosamine, or daunosamine at the C-7 position [1]. While all resulting products showed a universally reduced cytotoxic activity in vitro compared to their parents, a subset of these analogs displayed a therapeutically improved antitumor effect against L1210 leukemia in vivo [1].

Microbial Bioconversion In Vivo Pharmacology Anthracycline Glycosylation

L-Daunosamine as a Stereodefined Building Block for Enantioselective Synthesis

An enantioselective synthetic route has been developed that provides controlled access to all four diastereomeric 3-amino-2,3,6-trideoxy-hexoses: L-daunosamine, L-acosamine, L-ristosamine, and epi-daunosamine [1]. This methodology allows for the deliberate, stereocontrolled preparation of each isomer for systematic structure-activity relationship (SAR) studies.

Organic Synthesis Stereochemistry Glycodiversification

Validated Application Scenarios for Daunosamine (CAS 26548-47-0) in Research and Development


Scaffold for Anthracycline Analog Synthesis via Glycodiversification

Researchers developing next-generation anthracycline analogs should use L-daunosamine as the primary glycosyl donor or biosynthetic precursor. Its established role in the in vitro reconstituted biosynthetic pathway [1] provides a validated platform for enzyme engineering and combinatorial biosynthesis to generate novel glycodiversified products.

Reference Standard in Comparative Pharmacology and Toxicology

In studies aiming to elucidate the structure-activity relationship of the aminosugar moiety on anthracycline cardiotoxicity and antitumor efficacy, L-daunosamine should be employed as the baseline comparator [1]. Its well-characterized pharmacological profile (e.g., in doxorubicin/daunorubicin) is essential for interpreting the effects of substituting with analogs like acosamine or rhodosamine [2].

Stereochemically Pure Chiral Building Block

For chemists engaged in the total synthesis of complex natural products or the creation of stereodefined chemical libraries, L-daunosamine is a valuable chiral pool starting material or synthetic target. Validated stereoselective synthetic routes [1] ensure that procurement of the correct L-lyxo stereoisomer is critical for the successful execution of these synthetic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daunosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.